molecular formula C8H16Cl2N4O B1479489 (1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2097954-86-2

(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Cat. No. B1479489
CAS RN: 2097954-86-2
M. Wt: 255.14 g/mol
InChI Key: KMOKBEMELYAZJK-UHFFFAOYSA-N
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Description

N-methyl-1-(tetrahydrofuran-2-yl)methanamine is a related compound with the CAS Number: 2439-57-8 . It has a molecular weight of 115.18 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for N-methyl-1-(tetrahydrofuran-2-yl)methanamine is 1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

N-methyl-1-(tetrahydrofuran-2-yl)methanamine has a molecular weight of 115.18 .

Scientific Research Applications

Triazolyl Derivatives in Scientific Research

Triazolyl derivatives, including compounds related to the one you're interested in, are utilized in the synthesis of various organic compounds. For example, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound with a similar triazolyl moiety, was synthesized via 1,3-dipolar cycloaddition reaction, showcasing the utility of triazolyl derivatives in organic synthesis (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).

Tetrahydrofuran-based Compounds in Research

Tetrahydrofuran (THF) derivatives are known for their diverse applications in scientific research. For instance, studies on tetrahydrofuran-based compounds have explored their potential as ligands in catalytic reactions, demonstrating their relevance in synthetic chemistry and material science. Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol) THF derivatives have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, highlighting the versatility of THF-based compounds in catalysis (Vasut Nakarajouyphon, Thanthapatra Bunchuay, N. Yoshinari, T. Konno, P. Sangtrirutnugul, 2022).

Applications in Medicinal Chemistry

In medicinal chemistry, triazolyl and tetrahydrofuran derivatives are frequently investigated for their potential therapeutic properties. For example, a study on novel indole-based small molecules, incorporating structural units of indole and substituted triazole, demonstrated promising anticancer activity through SIRT1 inhibition, underscoring the significance of these compounds in drug discovery and development (Naveen Panathur, U. Dalimba, P. V. Koushik, Mallika Alvala, P. Yogeeswari, D. Sriram, Vijith Kumar, 2013).

properties

IUPAC Name

[1-(oxolan-2-ylmethyl)triazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8;;/h5,8H,1-4,6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOKBEMELYAZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

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